Cas no 710987-10-3 (5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole)

5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole structure
710987-10-3 structure
Product Name:5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
N.o CAS:710987-10-3
MF:C17H14N2OS3
MW:358.500859737396
CID:5847189
PubChem ID:2963419
Update Time:2025-06-08

5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

    • [3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
    • Methanone, [4,5-dihydro-5-(3-methyl-2-thienyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-thienyl-
    • 5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
    • Z108563958
    • AKOS001153482
    • 710987-10-3
    • AKOS016891027
    • F1635-0065
    • (5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
    • Inchi: 1S/C17H14N2OS3/c1-11-6-9-23-16(11)13-10-12(14-4-2-7-21-14)18-19(13)17(20)15-5-3-8-22-15/h2-9,13H,10H2,1H3
    • Chave InChI: XHZMPZQRAZKSBB-UHFFFAOYSA-N
    • SMILES: C(N1C(C2SC=CC=2C)CC(C2SC=CC=2)=N1)(C1SC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 358.02682659g/mol
  • Massa monoisotópica: 358.02682659g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 498
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.5
  • Superfície polar topológica: 117Ų

Propriedades Experimentais

  • Densidade: 1.44±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 525.9±60.0 °C(Predicted)
  • pka: -1.34±0.70(Predicted)

5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole Preçomais >>

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